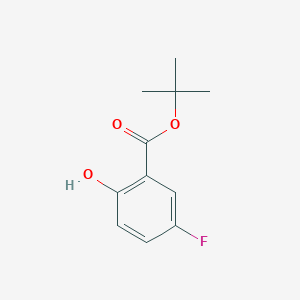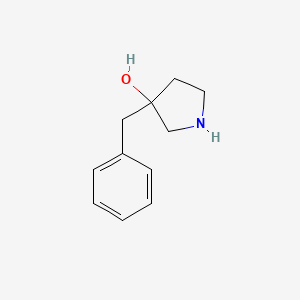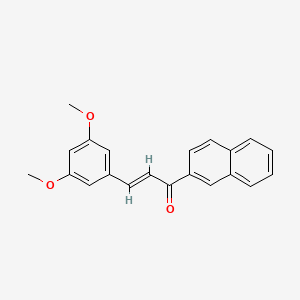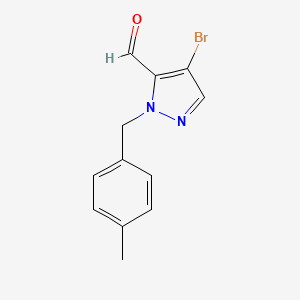![molecular formula C10H17F2NO B12083781 3,3-Difluoro-N-[(oxan-4-yl)methyl]cyclobutan-1-amine](/img/structure/B12083781.png)
3,3-Difluoro-N-[(oxan-4-yl)methyl]cyclobutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Difluoro-N-[(oxan-4-yl)methyl]cyclobutan-1-amine is a fluorinated organic compound characterized by the presence of a cyclobutane ring substituted with difluoromethyl and oxan-4-ylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-N-[(oxan-4-yl)methyl]cyclobutan-1-amine typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.
Introduction of Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylation reagents such as difluoromethyl iodide under appropriate conditions.
Attachment of Oxan-4-ylmethyl Group: The oxan-4-ylmethyl group can be attached through a nucleophilic substitution reaction using oxan-4-ylmethyl halide and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-N-[(oxan-4-yl)methyl]cyclobutan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxan-4-ylmethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Sodium hydride in dimethylformamide (DMF) at room temperature.
Major Products Formed
Oxidation: Formation of difluorocyclobutanone derivatives.
Reduction: Formation of difluorocyclobutanol derivatives.
Substitution: Formation of various substituted cyclobutane derivatives depending on the nucleophile used.
Scientific Research Applications
3,3-Difluoro-N-[(oxan-4-yl)methyl]cyclobutan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-N-[(oxan-4-yl)methyl]cyclobutan-1-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to target proteins, while the cyclobutane ring provides structural rigidity. This combination can result in potent biological activity through modulation of enzyme activity or receptor binding.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3,3-Difluoro-N-[(oxan-4-yl)methyl]cyclobutan-1-amine is unique due to the presence of both difluoromethyl and oxan-4-ylmethyl groups, which impart distinct chemical and biological properties. The combination of these groups with the cyclobutane ring structure enhances its potential for diverse applications in research and industry.
Properties
Molecular Formula |
C10H17F2NO |
|---|---|
Molecular Weight |
205.24 g/mol |
IUPAC Name |
3,3-difluoro-N-(oxan-4-ylmethyl)cyclobutan-1-amine |
InChI |
InChI=1S/C10H17F2NO/c11-10(12)5-9(6-10)13-7-8-1-3-14-4-2-8/h8-9,13H,1-7H2 |
InChI Key |
FAACTWRMXWWHPN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1CNC2CC(C2)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2,4-Dimethoxyphenyl)dimethylsilyl]benzyl alcohol](/img/structure/B12083722.png)
![3-(Difluoromethyl)-4-[(1-methylpiperidin-4-yl)oxy]aniline](/img/structure/B12083729.png)




![2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoic acid](/img/structure/B12083770.png)


![tert-butyl 3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]pyrrolidine-1-carboxylate](/img/structure/B12083787.png)



![2-(3-Methyl-3,8-diazabicyclo[3.2.1]oct-8-YL)ethanamine](/img/structure/B12083799.png)
